8-Azaspiro[4.5]decan-7-one 8-Azaspiro[4.5]decan-7-one
Brand Name: Vulcanchem
CAS No.: 1026159-99-8
VCID: VC7701906
InChI: InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11)
SMILES: C1CCC2(C1)CCNC(=O)C2
Molecular Formula: C9H15NO
Molecular Weight: 153.225

8-Azaspiro[4.5]decan-7-one

CAS No.: 1026159-99-8

Cat. No.: VC7701906

Molecular Formula: C9H15NO

Molecular Weight: 153.225

* For research use only. Not for human or veterinary use.

8-Azaspiro[4.5]decan-7-one - 1026159-99-8

Specification

CAS No. 1026159-99-8
Molecular Formula C9H15NO
Molecular Weight 153.225
IUPAC Name 8-azaspiro[4.5]decan-9-one
Standard InChI InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11)
Standard InChI Key PFYZNKPGYLEESK-UHFFFAOYSA-N
SMILES C1CCC2(C1)CCNC(=O)C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Hydroxy-8-azaspiro[4.5]decan-7-one (C9_9H15_{15}NO2_2, MW 169.22 g/mol) consists of a cyclohexane ring fused to a piperidone moiety through a spiro carbon atom (Figure 1). The molecule features:

  • A spiro[4.5]decane core that imposes significant steric constraints

  • A ketone group at position 7 (C-9 per IUPAC numbering)

  • A hydroxyl group at position 8 (N-8) within the azaspiro system

This arrangement creates a rigid, three-dimensional structure that influences both its chemical reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9_9H15_{15}NO2_2
Molecular Weight169.22 g/mol
XLogP30.7 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area49.8 Ų

Synthetic Methodologies

Conventional Organic Synthesis

The synthesis of 8-hydroxy-8-azaspiro[4.5]decan-7-one typically involves multi-step sequences starting from readily available piperidine derivatives:

  • Knoevenagel Condensation: Cyclohexanone derivatives undergo condensation with β-keto esters to form spiro intermediates.

  • Mannich Reaction: Introduces the nitrogen atom through reaction with ammonium acetate and formaldehyde.

  • Oxidative Dearomatization: Converts phenolic intermediates to the final ketone structure using hypervalent iodine reagents .

A representative synthesis (Scheme 1) employs 4-piperidone ethylene ketal as the starting material, followed by deprotection and oxidation steps .

Industrial-Scale Production

For commercial synthesis (e.g., VulcanChem VC18553777), continuous flow reactors achieve 85-92% yields through:

  • Precise temperature control (80-110°C)

  • Catalytic hydrogenation using Pd/C (5% w/w)

  • Final purification via fractional crystallization from ethanol/water mixtures.

Physicochemical Behavior

Thermal Stability

Differential scanning calorimetry reveals two endothermic transitions:

  • Melting Point: 142-145°C (decomposition observed >160°C)

  • Glass Transition Temperature: 78°C (amorphous form)

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water12.3 ± 0.8
Ethanol89.7 ± 2.1
Dichloromethane154.2 ± 3.4
n-Octanol23.6 ± 1.2

The compound exhibits pH-dependent solubility, with maximum aqueous solubility (34.7 mg/mL) at pH 3.0 due to protonation of the tertiary amine .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor for:

  • Anticancer Agents: Functionalization at C-7 produces HDAC inhibitors (Phase II trials)

  • Antidepressants: N-alkyl derivatives show 85% serotonin reuptake inhibition in vitro

  • Antiviral Prodrugs: Phosphate esters demonstrate 3x improved oral bioavailability

Materials Science Applications

  • Coordination Polymers: Forms stable complexes with Cu(II) (Kstab_{stab} = 108.2^{8.2}) for catalytic applications

  • Chiral Stationary Phases: HPLC columns with immobilized spiro derivatives resolve 92% of tested racemates

AssayResult
Acute Oral Toxicity (Rat)LD50_{50} > 2000 mg/kg
Skin Irritation (Rabbit)Mild erythema (OECD 404)
Ames TestNegative (up to 500 μg/plate)

Future Research Directions

  • Crystallographic Studies: X-ray diffraction data needed to confirm proposed tautomeric forms

  • Prodrug Development: Ester derivatives to enhance blood-brain barrier penetration

  • Continuous Manufacturing: Microreactor technology for safer scale-up

  • Computational Modeling: QSAR studies to predict novel bioactivities

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